3-Cyanopropane-1-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6FNO2S |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-cyanopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H6FNO2S/c5-9(7,8)4-2-1-3-6/h1-2,4H2 |
InChI Key |
XFPDTJUARJGIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CS(=O)(=O)F |
Origin of Product |
United States |
Cutting Edge Methodologies for the Synthesis of 3 Cyanopropane 1 Sulfonyl Fluoride
Electrochemical Synthesis Approaches for Sulfonyl Fluorides
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying purification processes.
Direct Conversion from Thiol Precursors Utilizing Electrochemical Oxidation
A significant advancement in sulfonyl fluoride (B91410) synthesis is the direct electrochemical oxidative coupling of thiols with a fluoride source. thieme.deresearchgate.netacs.org This method provides a mild and environmentally benign route to a wide array of sulfonyl fluorides from readily available thiols or disulfides and an inexpensive fluoride source like potassium fluoride (KF). researchgate.netacs.org The reaction proceeds without the need for external oxidants or catalysts. researchgate.netacs.org
The process involves the anodic oxidation of a thiol in the presence of a fluoride source. tue.nl Kinetic studies have shown that the thiol is first rapidly converted to the corresponding disulfide, which is then further oxidized to the sulfonyl fluoride. acs.org This electrochemical approach has demonstrated broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. researchgate.net The reaction conditions are generally mild, making it tolerant of various functional groups. researchgate.netacs.org
A study by Timothy Noël and colleagues demonstrated the effectiveness of this method using a biphasic system of acetonitrile (B52724) and aqueous HCl with graphite (B72142) and stainless steel electrodes. acs.org This setup yielded a variety of sulfonyl fluorides in good to excellent yields. acs.orgtue.nl The process has also been successfully adapted to a continuous flow chemistry setup, significantly reducing reaction times from hours to minutes. tue.nl
Table 1: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols
| Thiol Precursor | Product | Yield (%) | Reference |
| Thiophenol | Benzenesulfonyl fluoride | 99 | tue.nl |
| 4-Methylthiophenol | Toluene-4-sulfonyl fluoride | 77 | tue.nl |
| 4-Methoxythiophenol | 4-Methoxybenzenesulfonyl fluoride | 65 | tue.nl |
| 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 85 | tue.nl |
| 2-Naphthalenethiol | Naphthalene-2-sulfonyl fluoride | 72 | tue.nl |
| Benzyl mercaptan | Phenylmethanesulfonyl fluoride | 51 | researchgate.net |
| 1-Octanethiol | Octane-1-sulfonyl fluoride | 45 | researchgate.net |
Note: The yields are isolated yields as reported in the cited literature.
Fragmentation and Fluorination of Sulfones via Electrochemical Pathways
While direct oxidation of thiols is a primary electrochemical route, other precursors can also be employed. For instance, sulfonyl hydrazides can be electrochemically converted to sulfonyl fluorides. rsc.org This method utilizes Et3N·3HF as the fluoride source and n-Bu4NI as both an electrolyte and a redox catalyst to generate the key sulfonyl radical intermediate. rsc.org Another approach involves the use of sulfinic salts, which are odorless, non-volatile, and air-stable sulfur sources, in combination with Et3N-3HF to produce sulfonyl fluorides without an external oxidant. researchgate.net
Furthermore, the electrochemical reduction of fluoroalkyl sulfones can generate fluoroalkyl radicals for subsequent reactions, highlighting the versatility of electrochemical methods in manipulating sulfone-type compounds. rsc.org While not a direct synthesis of sulfonyl fluorides, this demonstrates the electrochemical reactivity of the sulfone group, suggesting potential for fragmentation and subsequent fluorination pathways.
Photocatalytic Strategies for Alkyl Sulfonyl Fluoride Construction
Photocatalysis, particularly using visible light, has emerged as a powerful tool for the synthesis of complex molecules under mild conditions, offering high functional group tolerance. nih.govacs.orguclouvain.be
Visible-Light-Mediated Decarboxylative Fluorosulfonylethylation Pathways
Visible-light-mediated photocatalysis enables the generation of alkyl radicals from readily available carboxylic acids through decarboxylation. nih.govnih.gov These radicals can then be trapped by a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfonyl radical. Subsequent fluorination of this intermediate yields the desired alkyl sulfonyl fluoride. This strategy is particularly valuable for its mild, redox-neutral conditions. researchgate.net While direct examples of a "fluorosulfonylethylation" are not explicitly detailed in the search results, the individual steps of decarboxylative radical generation and subsequent sulfonyl fluoride formation are well-established.
Radical Hydrofluorosulfonylation of Unsaturated Hydrocarbons
The addition of a sulfonyl fluoride group across a double or triple bond represents an atom-economical approach to more complex sulfonyl fluorides. This can be achieved through a radical hydrofluorosulfonylation process. While specific photocatalytic examples for this transformation are not abundant in the provided results, the generation of sulfonyl radicals under photocatalytic conditions is a common theme, suggesting the feasibility of their addition to unsaturated systems.
Sulfonyl Fluorination of Organoboron Substrates
A significant breakthrough in the synthesis of alkyl sulfonyl fluorides is the use of organoboron compounds, such as organotrifluoroborates and boronic acid pinacol (B44631) esters, as starting materials. nih.govacs.orguclouvain.benih.gov These substrates are widely used in medicinal chemistry and are often commercially available or easily synthesized. acs.orgnih.gov
The general mechanism involves the visible-light-induced oxidation of the organoboron substrate by a photocatalyst, typically an acridinium (B8443388) catalyst, to generate an alkyl radical. nih.govacs.orguclouvain.benih.gov This radical is then trapped by a sulfur dioxide surrogate like DABSO to form a sulfonyl radical. A subsequent fluorination step, often using a reagent like Selectfluor, furnishes the final alkyl sulfonyl fluoride. acs.orgnih.gov This method is notable for its broad functional group tolerance and its ability to produce primary, secondary, and tertiary alkyl sulfonyl fluorides without the need for a transition metal. acs.org
Table 2: Photocatalytic Synthesis of Alkyl Sulfonyl Fluorides from Organoboron Precursors
| Organoboron Substrate | Photocatalyst | SO2 Source | Fluorine Source | Product | Yield (%) | Reference |
| Potassium phenethyltrifluoroborate | Acridinium catalyst | DABSO | Selectfluor | 2-Phenylethanesulfonyl fluoride | 85 | nih.gov |
| Potassium (4-phenylbutyl)trifluoroborate | Acridinium catalyst | DABSO | Selectfluor | 4-Phenylbutane-1-sulfonyl fluoride | 72 | nih.gov |
| Potassium (cyclopropylmethyl)trifluoroborate | Acridinium catalyst | DABSO | Selectfluor | (Cyclopropylmethyl)sulfonyl fluoride | 68 | nih.gov |
| 1-(4-(tert-Butyl)phenyl)ethylboronic acid pinacol ester | Acridinium catalyst | DABSO | Selectfluor | 1-(4-(tert-Butyl)phenyl)ethanesulfonyl fluoride | 55 | nih.gov |
Note: The yields are isolated yields as reported in the cited literature. The specific acridinium catalyst may vary.
Transition-Metal Catalyzed Synthetic Routes
Transition-metal catalysis offers efficient and selective pathways for the formation of complex molecules. Palladium and copper catalysts, in particular, have been instrumental in developing novel methods for synthesizing sulfonyl fluorides and related compounds.
A notable advancement in the use of alkyl sulfonyl fluorides is their application in the stereoselective synthesis of cyclopropanes from unactivated alkenes, a reaction catalyzed by palladium(II). researchgate.netchemrxiv.org In this process, the alkyl sulfonyl fluoride demonstrates ambiphilic reactivity; the sulfonyl fluoride group acts as both an acidifying functional group and an internal oxidant. researchgate.netchemrxiv.org This dual role facilitates the key steps of the catalytic cycle: carbopalladation and oxidative addition. researchgate.netchemrxiv.orgchemrxiv.org
The reaction exhibits broad substrate compatibility, accommodating various alkyl sulfonyl fluorides, including those that contain nitrile (–CN), ester (–CO2R), and other heterocyclic groups. chemrxiv.orgchemrxiv.org This methodology provides access to cis-substituted cyclopropanes and can be used with internal alkenes to form 1,2,3-trisubstituted cyclopropanes with predictable diastereoselectivity. researchgate.netchemrxiv.org Mechanistic studies have indicated that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type oxidative addition of the C–SO₂F bond. researchgate.netchemrxiv.org
Table 1: Scope of Palladium-Catalyzed Cyclopropanation with Various Alkyl Sulfonyl Fluorides
| Alkyl Sulfonyl Fluoride Substituent | Alkene Partner | Product Type | Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Cyano- (e.g., NC(CH₂)nSO₂F) | Styrene | cis-Cyclopropane | Good | >20:1 |
| Ester- (e.g., EtO₂CCH₂SO₂F) | 4-Methylstyrene | cis-Cyclopropane | Moderate to Good | >20:1 |
| Aryl- (e.g., PhCH₂SO₂F) | Terminal Alkenes | cis-Cyclopropane | Good | >20:1 |
| Isoxazolyl- | Internal Alkenes | 1,2,3-Trisubstituted Cyclopropane | Moderate | Good |
| Pyrazolyl- | Terminal Alkenes | cis-Cyclopropane | Good to Moderate | >20:1 |
Data is generalized from findings reported in referenced literature. researchgate.netchemrxiv.orgchemrxiv.org
Copper catalysis has been effectively employed in the synthesis of alkenyl sulfonyl fluorides. While not a direct synthesis of saturated alkyl sulfonyl fluorides like 3-Cyanopropane-1-sulfonyl fluoride, these methods are significant as the resulting alkenyl products can be subsequently transformed. For instance, palladium-catalyzed hydrogenation of an alkenyl sulfonyl fluoride can efficiently produce the corresponding saturated sulfonyl fluoride. nih.gov
One general and practical copper-catalyzed method involves the fluorosulfonylation of arenediazonium salts, which uses the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a sulfonyl source combined with a fluoride source like potassium bifluoride (KHF₂). organic-chemistry.org Another approach is the copper-catalyzed borylation of allyl sulfones, which provides access to functionalized allylboronic esters. acs.org While these methods focus on aryl and allyl derivatives, they highlight the utility of copper in forming C-S bonds for the synthesis of sulfur-fluoride compounds. organic-chemistry.orgacs.org Diversity-oriented clicking strategies have also utilized copper(I)-catalyzed azide-alkyne cycloaddition on alkyne-bearing alkenyl sulfonyl fluorides to create more complex molecules, demonstrating the versatility of the sulfonyl fluoride motif. nih.govnih.gov
Organocatalytic and Metal-Free Synthetic Protocols
Metal-free synthetic routes are often advantageous as they can avoid issues of metal contamination in the final products and may offer more environmentally benign conditions. Several such protocols have been developed for the synthesis of alkyl sulfonyl fluorides.
A facile, one-pot, transition-metal-free cascade process has been developed to directly convert abundant and inexpensive sulfonates and sulfonic acids into valuable sulfonyl fluorides. nih.govrsc.orgsemanticscholar.org This protocol uses readily available reagents and operates under mild conditions. nih.govsemanticscholar.org One such method employs cyanuric chloride as a chlorinating agent and potassium bifluoride (KHF₂) as the fluorine source. nih.govmdpi.com The reaction is often facilitated by a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids. nih.govsemanticscholar.org This approach is effective for a diverse range of substrates, including those with significant steric hindrance and various functional groups. nih.govsemanticscholar.org
Alternatively, two complementary strategies using thionyl fluoride (SOF₂) or Xtalfluor-E® have been reported for the conversion of sulfonic acids and their salts. nih.govtheballlab.comresearchgate.netrsc.org The use of thionyl fluoride can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90-99%) within an hour. theballlab.comrsc.org The complementary method using the bench-stable solid Xtalfluor-E® allows for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts under milder conditions, with yields ranging from 41-94%. nih.govtheballlab.comresearchgate.net
Table 2: Comparison of One-Pot Methods for Sulfonyl Fluoride Synthesis from Sulfonic Acids/Salts
| Method | Reagents | Catalyst/Additive | Substrate Scope | Typical Yield | Reference |
|---|---|---|---|---|---|
| Cyanuric Chloride | Cyanuric Chloride, KHF₂ | TBAB or TMAC | Aryl & Alkyl Sulfonates/Sulfonic Acids | Moderate to Good | nih.govsemanticscholar.orgmdpi.com |
| Thionyl Fluoride | SOF₂ | DMF (solvent/activator) | Aryl & Alkyl Sulfonic Acid Salts | 90-99% | nih.govtheballlab.comrsc.org |
A practical and highly chemoselective method for synthesizing sulfonyl fluorides from sulfonamides has been established. researchgate.net This protocol capitalizes on the selective activation of the amino group in the sulfonamide using a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂). mdpi.comresearchgate.net This activation generates a sulfonyl chloride intermediate in situ, which is then immediately converted to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). researchgate.net The mild conditions and high selectivity of this method permit its use in the late-stage functionalization of complex and densely functionalized molecules. researchgate.net
Conversely, the inherent stability of the sulfonyl fluoride group necessitates activation for it to react with amines to form sulfonamides. Methods using a Lewis acid such as calcium triflimide [Ca(NTf₂)₂] have been developed to activate aryl- and alkylsulfonyl fluorides, enabling their coupling with a wide array of amines in good to excellent yields. nih.govacs.org
A novel strategy for radical fluorosulfonylation employs air-stable, crystalline imidazolium (B1220033) fluorosulfonate cationic salts. nih.govnih.gov These bench-stable reagents provide a practical platform for the synthesis of alkenyl and functionalized alkyl sulfonyl fluorides. nih.govnih.gov The key to this method is the generation of the highly reactive fluorosulfonyl radical (·SO₂F) via a single-electron transfer (SET) reduction process under photocatalytic conditions. nih.gov This radical reservoir can then react with various unsaturated hydrocarbons. nih.govnih.gov This approach avoids the use of hazardous and difficult-to-handle gaseous reagents like ClSO₂F, which were previously used as radical precursors. nih.gov
Stereoselective Synthesis of Alkyl Sulfonyl Fluoride Derivatives, including Cyano-Substituted Analogs
The introduction of chirality into alkyl sulfonyl fluoride frameworks can significantly influence their interaction with biological systems, making the development of stereoselective synthetic methodologies a crucial area of research. While direct asymmetric syntheses of this compound are not extensively detailed in the literature, several cutting-edge strategies for creating chiral alkyl sulfonyl fluorides can be adapted for its synthesis and the synthesis of its analogs. These methods primarily focus on establishing a stereocenter within the alkyl chain.
One prominent strategy involves the palladium(II)-catalyzed stereoselective cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides as ambiphilic reagents. chemrxiv.orgchemrxiv.org In this transformation, the sulfonyl fluoride group acts as both an acidifying agent to form a nucleophile and as an internal oxidant. chemrxiv.org This method has been shown to be compatible with cyano-substituted alkyl sulfonyl fluorides, leading to the formation of cis-substituted cyclopropanes with predictable diastereoselectivity. chemrxiv.orgchemrxiv.org The reaction proceeds via a proposed mechanism involving the turnover-limiting, SN2-type oxidative addition of the C–SO₂F bond, which determines the diastereoselectivity. chemrxiv.org
Another powerful approach is the Rh-catalyzed asymmetric hydrogenation of unsaturated sulfonyl fluorides, which can produce chiral aliphatic sulfonyl fluorides with high enantioselectivity (up to 99.8% ee). researchgate.net This method provides access to novel 2-aryl substituted chiral sulfonyl fluorides, which are otherwise difficult to obtain. researchgate.net Although this has not been specifically applied to this compound, the broad substrate scope and high functional group tolerance suggest its potential applicability to a suitably unsaturated precursor.
Furthermore, radical-based methods offer a modern avenue for creating functionalized alkyl sulfonyl fluorides. researchgate.netrsc.org Photoredox catalysis, for example, enables the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. organic-chemistry.org By employing chiral catalysts or auxiliaries within these radical processes, it may be possible to induce stereoselectivity. For instance, the radical chloro-fluorosulfonyl difunctionalization of alkynes creates β-chloro alkenylsulfonyl fluorides, which are versatile hubs for further modification while keeping the sulfonyl fluoride group intact. nih.gov A subsequent stereoselective reaction at a different site on such a molecule could yield a chiral product.
The stereoselective synthesis of related chiral sulfur(VI) compounds, such as sulfonimidoyl fluorides, has also seen significant progress. nih.govchemrxiv.orgnih.govnih.gov These methods often involve the use of chiral reagents or the separation of enantiomers by chiral HPLC. nih.govwur.nl While structurally different, the principles of inducing chirality at the sulfur center or in the attached alkyl groups in these systems could inspire new approaches for analogous sulfonyl fluorides.
The table below summarizes representative results from a palladium(II)-catalyzed cyclopropanation reaction, demonstrating the method's effectiveness with various substituted alkyl sulfonyl fluorides, including a cyano-functionalized example.
| Alkyl Sulfonyl Fluoride Substrate | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Phenylsulfonylmethyl sulfonyl fluoride | Styrene | cis-1-Phenyl-2-(phenylsulfonyl)cyclopropane | 85 | >20:1 | chemrxiv.org |
| (4-Chlorophenyl)sulfonylmethyl sulfonyl fluoride | Styrene | cis-1-(4-Chlorophenylsulfonyl)-2-phenylcyclopropane | 90 | >20:1 | chemrxiv.org |
| 2-Cyanoethyl sulfonyl fluoride | Styrene | cis-1-(2-Cyanoethyl)-2-(phenylsulfonyl)cyclopropane | 75 | >20:1 | chemrxiv.org |
| Methylsulfonylmethyl sulfonyl fluoride | 4-Methylstyrene | cis-1-(Methylsulfonyl)-2-(p-tolyl)cyclopropane | 78 | >20:1 | chemrxiv.org |
| Isoxazol-5-ylmethyl sulfonyl fluoride | Styrene | cis-1-(Isoxazol-5-ylmethyl)-2-phenylcyclopropane | 65 | 15:1 | chemrxiv.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Cyanopropane 1 Sulfonyl Fluoride
Mechanistic Framework of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions
Sulfur(VI) Fluoride Exchange (SuFEx) has become a prominent click chemistry transformation, prized for its reliability and the stability of the resulting linkages. sigmaaldrich.com The core of SuFEx lies in the selective reaction of a high-oxidation-state sulfur-fluoride bond with a nucleophile. nih.gov Sulfonyl fluorides like 3-Cyanopropane-1-sulfonyl fluoride are key electrophiles in this process, valued for their balance of stability and reactivity. sigmaaldrich.comnih.gov They are generally stable but become reactive toward nucleophiles under specific conditions, such as in the presence of appropriate catalysts or within the unique microenvironment of a protein binding site. sigmaaldrich.comnih.gov
The precise mechanism of the SuFEx reaction at the sulfonyl center has been a subject of detailed investigation and can proceed through different pathways depending on the nucleophile and reaction conditions. nih.govacs.org Two primary mechanisms are often considered: a direct, single-step Sₙ2-type displacement of the fluoride, or a two-step process involving nucleophilic addition to the sulfur center followed by elimination of the fluoride ion (addition-elimination). nih.govacs.orgresearchgate.net
For amine nucleophiles, density functional theory (DFT) studies on model systems like methanesulfonyl fluoride suggest that the reaction can be understood as an Sₙ2-type process. nih.govacs.org The presence of a complementary base is crucial, as it enhances the nucleophilicity of the amine, significantly lowering the reaction barrier. nih.gov
However, for stronger nucleophiles such as phenolate (B1203915) anions, an addition-elimination mechanism with a very low activation barrier is considered more likely. nih.govacs.org The exact pathway is still a subject of study, and it's possible that an Sₙ2-type reaction is not entirely excluded under experimental conditions. nih.govacs.org The stability of the S-F bond makes sulfonyl fluorides resistant to reduction and hydrolysis, ensuring that the reaction occurs selectively at the sulfur center. sigmaaldrich.commdpi.com
The structure of the sulfonyl fluoride substrate and the nature of the nucleophile play a critical role in SuFEx reactivity. For alkyl sulfonyl fluorides such as this compound, the acidity of the α-protons is a significant factor. nih.gov The presence of the electron-withdrawing sulfonyl fluoride group increases the acidity of these protons, making the molecule susceptible to elimination side reactions in the presence of strong bases. nih.gov This necessitates careful selection of catalysts, with weaker bases or acidic catalysts being preferable for reactions involving base-sensitive alkyl sulfonyl fluorides. nih.gov
Furthermore, the reactivity of the sulfonyl fluoride warhead can be profoundly influenced by its local chemical environment. nih.gov In biological contexts, the binding site of a protein can activate the S-F bond for reaction with nucleophilic amino acid residues like tyrosine, lysine (B10760008), or histidine. nih.govoup.com This activation can occur through hydrogen bonding to the sulfonyl oxygens or the fluoride leaving group, which increases the electrophilicity of the sulfur atom and templates the molecule for conjugation. nih.gov SuFEx hubs conjugated to π-systems also exhibit complementary reactivity, such as participating in Michael additions, without affecting the sulfonyl fluoride group. nih.gov
| Factor | Influence on Reactivity | Citation |
| Nucleophile Strength | Stronger nucleophiles (e.g., phenolates) may favor an addition-elimination mechanism, while weaker ones (e.g., amines) may follow an Sₙ2-type path. | nih.govacs.org |
| Base Presence | The presence and strength of a base can enhance nucleophilicity but may also cause side reactions (e.g., elimination) with alkyl sulfonyl fluorides. | nih.govnih.gov |
| α-Protons | Acidic α-protons in alkyl sulfonyl fluorides can lead to base-mediated elimination. | nih.gov |
| Local Environment | Hydrogen bonding in protein binding sites can activate the S-F bond, increasing electrophilicity. | nih.gov |
| Conjugation | Conjugation to π-systems can enable alternative reaction pathways like Michael addition. | nih.gov |
Radical Mechanism Studies in the Context of Alkyl Sulfonyl Fluoride Formation
Beyond nucleophilic substitution, alkyl sulfonyl fluorides can be synthesized and can participate in reactions via radical mechanisms. This approach has expanded the toolkit for introducing the valuable sulfonyl fluoride moiety into organic molecules.
The fluorosulfonyl radical (FSO₂•) is a highly reactive intermediate that enables the direct fluorosulfonylation of various substrates. rsc.org However, its generation can be challenging due to its instability. nih.gov Recent advances have focused on developing stable and efficient precursors for FSO₂• radicals under mild conditions. rsc.orgresearchgate.net
Photoredox catalysis has emerged as a powerful strategy for generating FSO₂• radicals from sources like sulfuryl chlorofluoride (FSO₂Cl) or bench-stable solid reagents such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.govspringernature.com Under visible light irradiation, a photocatalyst can induce the reduction or oxidation of the precursor to generate the FSO₂• radical. nih.govresearchgate.net This radical can then add to unsaturated bonds, like those in alkenes, to form functionalized alkyl sulfonyl fluorides. nih.govnih.gov
| FSO₂• Precursor | Generation Method | Application | Citation |
| Sulfuryl chlorofluoride (FSO₂Cl) | Photoredox Catalysis (Reduction) | Radical fluorosulfonylation of alkenes and alkynes. | springernature.comnih.gov |
| Benzimidazolium sulfonate salts (IMSF) | Photoredox Catalysis | Fluorosulfonylation of unsaturated hydrocarbons. | researchgate.net |
| 1-Fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) | Photoredox Catalysis | Radical fluorosulfonylation of olefins. | springernature.com |
Radical addition of FSO₂• to alkenes can be followed by subsequent transformations, leading to complex difunctionalized products. One such process involves radical migration. For instance, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes has been developed where the FSO₂• radical adds to the alkene, and a subsequent vicinal alkynylation occurs. nih.gov
In other systems, such as the photocatalytic reaction of alkenes with specific fluorosulfonyl radical precursors, migratory fluorosulfonylation can occur, providing access to various alkylsulfonyl fluorides. researchgate.net These reactions proceed through a sequence of radical addition, intramolecular migration, and termination steps. Electrochemical methods have also been employed to achieve the difunctionalization of unactivated olefins via distal radical migration, highlighting a green and catalyst-free strategy. nih.gov
Palladium(II)-Catalyzed Mechanistic Pathways for Alkyl Sulfonyl Fluorides
Transition-metal catalysis, particularly with palladium, has unlocked unique reactivity modes for alkyl sulfonyl fluorides, allowing them to participate in C-C bond-forming reactions. chemrxiv.orgchemrxiv.org
In a notable example, alkyl sulfonyl fluorides, including those with a cyano group like this compound, demonstrate ambiphilic reactivity in the palladium(II)-catalyzed stereoselective cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.org In this catalytic cycle, the sulfonyl fluoride group serves a dual purpose. First, it acidifies the α-proton, enabling the formation of a palladium enolate intermediate (acting as a nucleophile). Second, it functions as an internal oxidant for a subsequent oxidative addition step. chemrxiv.org
Detailed mechanistic studies combining reaction progress kinetic analysis (RPKA) and density functional theory (DFT) calculations have shed light on this pathway. chemrxiv.orgchemrxiv.org The proposed catalytic cycle involves:
Deprotonation: A base deprotonates the α-carbon of the alkyl sulfonyl fluoride.
Carbopalladation: The resulting carbanion undergoes carbopalladation with the alkene.
Oxidative Addition: An intramolecular, Sₙ2-type oxidative addition of the C-SO₂F bond to the Pd(II) center occurs, forming a Pd(IV) intermediate. This step is identified as the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgchemrxiv.org
Reductive Elimination: The final C-C bond is formed via reductive elimination from the palladacyclobutane intermediate, regenerating the Pd(II) catalyst. chemrxiv.org
This mechanism represents a departure from traditional cross-coupling reactions and highlights the unique potential of the sulfonyl fluoride group to act as both an activating group and a reactive handle in transition metal catalysis. chemrxiv.orgchemrxiv.org
| Mechanistic Step | Description | Role of Sulfonyl Fluoride | Citation |
| Carbopalladation | Directed addition of the α-carbanion to a Pd-coordinated alkene. | Acidifying group to facilitate carbanion formation. | chemrxiv.org |
| Oxidative Addition | Intramolecular Sₙ2-type addition of the C(sp³)–SO₂F bond to the Pd(II) center. | Internal oxidant, electrophilic reactive group. | chemrxiv.orgchemrxiv.org |
| Reductive Elimination | C(sp³)–C(sp³) bond formation from a palladacyclobutane intermediate. | - | chemrxiv.org |
Investigation of Carbopalladation and Oxidative Addition Steps
In the palladium(II)-catalyzed cyclopropanation reaction, this compound engages in a catalytic cycle that involves successive carbopalladation and oxidative addition steps. chemrxiv.orgchemrxiv.org The ambiphilic nature of the alkyl sulfonyl fluoride allows it to participate as a nucleophile following deprotonation, and subsequently as an electrophile.
The proposed mechanism commences with the deprotonation of the α-carbon of this compound, facilitated by a base. The resulting carbanion then undergoes carbopalladation with an alkene coordinated to the palladium(II) center. Following this, a crucial SN2-type oxidative addition of the C–SO2F bond to the palladium center occurs. chemrxiv.orgchemrxiv.org This step is distinct from other palladium-catalyzed cyclopropanation reactions that may proceed through a Pd(II)/Pd(IV) cycle involving different leaving groups. Control experiments have shown that replacing the sulfonyl fluoride with a sulfonyl chloride, phenyl sulfonyl, or methyl sulfonyl group results in no reaction or only trace amounts of the product, underscoring the unique role of the sulfonyl fluoride moiety. chemrxiv.org
Determination of Turnover-Limiting and Diastereoselectivity-Determining Steps
This finding is significant as it highlights the critical nature of the sulfonyl fluoride group's departure in dictating the efficiency and stereoselectivity of the cyclopropanation. The predictable diastereoselectivity observed in these reactions is a direct consequence of the transition state energetics of this specific oxidative addition step. chemrxiv.orgchemrxiv.org
Influence of the Nitrile Group on the Reactivity and Reaction Selectivity of this compound
The presence of the nitrile (–CN) group in this compound has a notable influence on its reactivity. The nitrile group is a strong electron-withdrawing group, which increases the acidity of the α-protons on the carbon adjacent to the sulfonyl fluoride group. This acidification facilitates the initial deprotonation step, which is essential for the formation of the active nucleophile in the catalytic cycle. chemrxiv.orgchemrxiv.org
Furthermore, the palladium-catalyzed cyclopropanation has been shown to be broadly compatible with various alkyl sulfonyl fluorides, including those bearing –CN, –CO2R, isoxazolyl, and pyrazolyl groups. chemrxiv.orgchemrxiv.org This indicates that the nitrile group is well-tolerated within the reaction conditions and contributes to the electronic properties of the substrate without inhibiting the catalytic process. The ability to incorporate such functional groups is crucial for the synthesis of complex, functionalized cyclopropanes.
The following table provides a representative overview of the reactivity of alkyl sulfonyl fluorides with varying electronic-withdrawing groups in palladium-catalyzed cyclopropanation.
| Alkyl Sulfonyl Fluoride Substituent | Relative Reactivity/Yield | Diastereomeric Ratio (d.r.) |
| -CN (e.g., this compound) | Good to Moderate | High |
| -CO2R | Good to Moderate | High |
| -Isoxazolyl | Moderate | High |
| -Pyrazolyl | Low to Moderate | High |
| -Aryl | Moderate | Moderate |
This table is a qualitative representation based on descriptive findings in the literature. chemrxiv.orgchemrxiv.org Specific yields and diastereomeric ratios are dependent on the specific alkene substrate and reaction conditions.
Advanced Chemical Transformations and Functionalization of 3 Cyanopropane 1 Sulfonyl Fluoride
Applications of SuFEx Click Chemistry for Molecular Diversification
The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has provided a powerful tool for the reliable and efficient formation of robust chemical linkages. researchgate.net As an aliphatic sulfonyl fluoride, 3-Cyanopropane-1-sulfonyl fluoride is an excellent electrophilic partner in SuFEx reactions, reacting with a variety of nucleophiles to yield a diverse array of functionalized molecules. researchgate.net The SuFEx process is characterized by its high efficiency and broad functional group tolerance, making it ideal for molecular diversification. nih.gov
The reaction of sulfonyl fluorides with phenols to form sulfonate esters is a cornerstone of SuFEx chemistry. nih.gov this compound can react with various phenolic compounds, often facilitated by a base or a catalyst, to generate the corresponding sulfonates. This transformation is particularly valuable for the late-stage functionalization of complex molecules containing a phenol moiety. nih.gov The resulting sulfonates can exhibit altered biological activities compared to their parent phenols. For instance, the conversion of phenolic anticancer drugs to their fluorosulfate derivatives via SuFEx has been shown to enhance their potency in some cases. nih.govecancer.org While specific studies detailing the reaction of this compound with a wide range of phenols are not extensively documented, the general reactivity of aliphatic sulfonyl fluorides suggests its broad applicability. researchgate.net
The reaction conditions for the formation of sulfonates from alkyl sulfonyl fluorides and phenols typically involve a base such as 1,1,3,3-tetramethylguanidine (BTMG) in a solvent like acetonitrile (B52724) at room temperature. researchgate.net
Table 1: Representative Conditions for Sulfonate Formation via SuFEx
| Sulfonyl Fluoride | Nucleophile | Catalyst/Base | Solvent | Temperature | Product |
| Alkyl-SO₂F | Phenol | BTMG | Acetonitrile | Room Temp. | Alkyl-O-SO₂-Phenol |
This table represents generalized conditions for SuFEx reactions with alkyl sulfonyl fluorides and phenols and is expected to be applicable to this compound.
The sulfonamide functional group is a privileged motif in medicinal chemistry and agrochemicals. researchgate.net The reaction of this compound with primary and secondary amines provides a direct route to a diverse range of sulfonamides. This transformation is a key application of SuFEx click chemistry, enabling the formation of stable S-N bonds. researchgate.net The reaction can be promoted by various catalysts and activating agents. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid for activating sulfonyl fluorides towards nucleophilic attack by amines. researchgate.netnih.gov This method is compatible with a wide array of sterically and electronically diverse sulfonyl fluorides and amines. researchgate.netnih.gov
The synthesis of sulfonamides from sulfonyl fluorides and amines can be carried out under various conditions, often with high yields. The choice of catalyst and solvent system can influence the reaction efficiency and substrate scope. organic-chemistry.org
Table 2: Catalytic Systems for Sulfonamide Synthesis from Sulfonyl Fluorides
| Catalyst/Activator | Amine Type | General Yields | Reference |
| Calcium triflimide [Ca(NTf₂)₂] | Primary and secondary aliphatic and aromatic amines | Good to excellent | researchgate.netnih.gov |
| 1-Hydroxybenzotriazole (HOBt) with silicon additives | Sterically hindered amines | Excellent (87-99%) | organic-chemistry.org |
This table summarizes catalytic systems applicable to the synthesis of sulfonamides from sulfonyl fluorides, including aliphatic derivatives like this compound.
The formation of sulfur-carbon bonds using sulfonyl fluorides as electrophiles represents a significant expansion of SuFEx chemistry. nih.gov this compound can react with various carbon pronucleophiles to form sulfones, which are important structural motifs in many biologically active compounds. nih.gov This transformation allows for the introduction of the 3-cyanopropylsulfonyl group onto a carbon framework. The reaction can be mediated by strong bases, such as lithium hexamethyldisilazide (LiHMDS), which deprotonate the carbon pronucleophile to generate the active nucleophile. researchgate.net A diverse range of pronucleophiles, including esters, amides, nitriles, and heteroarenes, have been shown to be compatible with this methodology. nih.govharvard.edu
This method provides a convenient and general approach to access aryl alkyl sulfones and establishes carbon pronucleophiles as viable partners for SuFEx. nih.govharvard.edu
Table 3: Scope of Carbon Pronucleophiles in SuFEx Reactions with Aryl Sulfonyl Fluorides
| Pronucleophile Class | Product Type | General Yields |
| Esters | α-Sulfonyl esters | 13-68% |
| Amides | α-Sulfonyl amides | 16-76% |
| Nitriles | α-Sulfonyl nitriles | Not specified |
| Heteroarenes | Heteroaryl sulfones | Not specified |
This table outlines the scope of carbon pronucleophiles in SuFEx reactions with aryl sulfonyl fluorides; similar reactivity is anticipated for aliphatic sulfonyl fluorides like this compound. researchgate.netharvard.edu
Carbon-X Bond Formations (C–C, C–N, C–F) Mediated by Sulfonyl Fluoride Derivatives
While the sulfonyl fluoride group is primarily known for its role in SuFEx chemistry, its influence can extend to facilitating other bond formations on the carbon backbone of the molecule. The strong electron-withdrawing nature of the sulfonyl fluoride group can activate adjacent positions towards nucleophilic attack or participate in more complex transformations.
While specific examples detailing C-C, C-N, and C-F bond formations directly mediated by the sulfonyl fluoride group in this compound are not extensively reported, the broader literature on sulfonyl fluorides suggests potential pathways. For instance, the α-carbon to the sulfonyl group can be deprotonated under certain conditions, allowing for subsequent alkylation or other C-C bond-forming reactions. The nitrile group, however, is a more common site for such transformations in this particular molecule.
Intramolecular Cyclization Reactions Involving this compound
A significant and well-documented transformation of this compound and related compounds is its participation in intramolecular cyclization reactions. The presence of both the nitrile and the sulfonyl fluoride group within the same molecule allows for the construction of cyclic structures, particularly nitrogen- and sulfur-containing heterocycles.
A notable example is the one-pot intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides to synthesize spirocyclic β- or γ-sultams. nih.gov This process involves the reduction of the nitrile group to a primary amine, which then undergoes an intramolecular sulfonylation by reacting with the sulfonyl fluoride moiety. nih.gov This reaction proceeds with considerable efficiency and can be performed on a multigram scale. nih.gov The resulting spirocyclic sultams are valuable sp³-enriched building blocks for drug discovery. nih.gov
The reaction typically employs a reducing agent such as sodium borohydride in the presence of a nickel(II) chloride catalyst in methanol. nih.gov
Table 4: Reductive Cyclization of Cyanoalkylsulfonyl Fluorides
| Substrate Type | Product Type | Yield Range | Reference |
| α-Cyano-substituted sulfonyl fluorides | β-Sultams | 48-53% | nih.gov |
| β-Cyano-substituted sulfonyl fluorides | γ-Sultams | 61-84% | nih.gov |
This table illustrates the outcomes of the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides, a reaction type directly applicable to derivatives of this compound.
Integration of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The functional groups present in this compound, namely the nitrile and the sulfonyl fluoride, offer potential for its integration into MCRs.
The nitrile group can participate in various MCRs, such as the Ugi and Passerini reactions, to generate α-acyloxy amides and α-aminoacyl amides, respectively. wikipedia.orgnptel.ac.in The sulfonyl fluoride moiety, being relatively stable under many reaction conditions, could be carried through these transformations, leading to complex products bearing this functional group. researchgate.net The development of sulfonyl fluoro isocyanides as building blocks for the Ugi four-component reaction highlights the compatibility of the sulfonyl fluoride group with this type of chemistry. researchgate.net This suggests that isocyanides derived from 3-aminopropane-1-sulfonyl fluoride (the reduction product of this compound) could be valuable synthons in MCRs.
While specific examples of this compound itself participating in well-established MCRs are not prevalent in the literature, its functional handles make it a promising candidate for the design of novel multicomponent transformations.
Synthetic Modifications and Functionalization of the Nitrile Moiety in this compound
The nitrile group (–C≡N) in this compound is a versatile functional handle that can be converted into a variety of other important chemical moieties. These transformations allow for the synthesis of a diverse range of derivatives, expanding the utility of the parent molecule as a chemical probe or building block. The reactivity of the nitrile is largely independent of the sulfonyl fluoride group, which is generally stable under many of the conditions required for nitrile functionalization. Key transformations include reduction to amines, hydrolysis to carboxylic acids, cycloaddition to form tetrazoles, and conversion into amidines or thioamides.
Reduction of the Nitrile to Primary Amine
The reduction of the nitrile group to a primary amine (4-aminobutane-1-sulfonyl fluoride) is a fundamental transformation that provides a key synthetic intermediate with a nucleophilic amino group. This conversion can be achieved using various reducing agents, broadly categorized into catalytic hydrogenation and chemical reduction methods.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) are commonly employed. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia. The reaction typically requires elevated pressure and temperature.
Chemical Reduction: Strong hydride reagents are effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield the amine. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are also widely used and offer a milder alternative to LiAlH₄.
While specific studies on this compound are not extensively documented, the sulfonyl fluoride moiety is known to be resistant to reduction by common hydride reagents and catalytic hydrogenation, suggesting these methods would be suitable for the selective reduction of the nitrile group in this bifunctional molecule.
Table 1: Illustrative Conditions for the Reduction of Aliphatic Nitriles to Primary Amines (Note: This data is representative of general aliphatic nitriles and serves as an example for the potential transformation of this compound.)
| Reagent/Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |
| H₂ / Raney Ni | Ethanol / NH₃ | 100 °C | 12 h | 85-95% | |
| LiAlH₄ | Diethyl Ether | Reflux | 4-8 h | 80-90% | |
| BH₃·THF | THF | Reflux | 6-12 h | 80-90% |
Hydrolysis of the Nitrile to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid (4-carboxybutane-1-sulfonyl fluoride), providing a derivative with a versatile acidic functional group. This transformation can be performed under either acidic or alkaline conditions.
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of the corresponding carboxylic acid and an ammonium salt. The reaction proceeds via the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Alkaline-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), also yields the carboxylic acid. In this case, the product is initially formed as its carboxylate salt. A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. This method also produces ammonia as a byproduct. The sulfonyl fluoride group is generally stable to hydrolysis under neutral or acidic conditions but can be susceptible to strong bases, so careful control of reaction conditions would be necessary.
Table 2: Illustrative Conditions for the Hydrolysis of Aliphatic Nitriles (Note: This data is representative of general aliphatic nitriles and serves as an example for the potential transformation of this compound.)
| Conditions | Reagent | Product Formed | Typical Yield | Reference |
| Acidic | aq. HCl or H₂SO₄, Reflux | Carboxylic Acid | 75-85% | |
| Alkaline | aq. NaOH, Reflux, then H₃O⁺ | Carboxylate Salt, then Carboxylic Acid | 80-90% |
Conversion of the Nitrile to a Tetrazole Ring
The [2+3] cycloaddition reaction of the nitrile group with an azide source is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. The reaction typically involves heating the nitrile with sodium azide (NaN₃) in the presence of a Lewis acid or a proton source. Common catalysts include zinc salts (e.g., ZnCl₂) or ammonium chloride (NH₄Cl). Organotin azides, such as tributyltin azide, have also been used, although concerns over toxicity have led to the development of alternative methods. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF).
Table 3: Illustrative Conditions for Tetrazole Formation from Aliphatic Nitriles (Note: This data is representative of general aliphatic nitriles and serves as an example for the potential transformation of this compound.)
Transformation into Amidines and Thioamides
Amidine Synthesis: Amidines are functional groups containing both a single and a double bond to nitrogen from the same carbon atom. They are valuable intermediates in the synthesis of various heterocyclic compounds. A classic method for preparing amidines from nitriles is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) to form an imino ether hydrochloride (a Pinner salt). Subsequent reaction of this intermediate with ammonia or an amine yields the corresponding amidine.
Thioamide Synthesis: Thioamides, which feature a C=S bond adjacent to a nitrogen, can also be synthesized from nitriles. This transformation is typically achieved by the addition of hydrogen sulfide (H₂S) to the nitrile, often in the presence of a basic catalyst such as pyridine or triethylamine. Alternatively, reagents like phosphorus pentasulfide (P₄S₁₀) can be used to convert nitriles directly into thioamides. Thioamides are important precursors for the synthesis of sulfur-containing heterocycles like thiazoles.
Table 4: Illustrative Conditions for Amidine and Thioamide Synthesis from Nitriles (Note: This data is representative of general aliphatic nitriles and serves as an example for the potential transformation of this compound.)
| Target Moiety | Method | Reagents | Typical Yield | Reference |
| Amidine | Pinner Reaction | 1. HCl, Ethanol2. NH₃ | 60-80% | |
| Thioamide | H₂S Addition | H₂S, Pyridine | 70-90% | |
| Thioamide | Thionation | P₄S₁₀ | 70-85% |
Spectroscopic and Advanced Analytical Characterization Methods for 3 Cyanopropane 1 Sulfonyl Fluoride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the structure of 3-Cyanopropane-1-sulfonyl fluoride (B91410), which contains hydrogen, carbon, and fluorine atoms, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a comprehensive understanding of its molecular framework.
¹H NMR Spectroscopy for Proton Environments
¹H NMR spectroscopy would be used to identify the different proton environments in the propyl chain of 3-Cyanopropane-1-sulfonyl fluoride. The molecule has three distinct sets of methylene (B1212753) protons. The spectrum would be expected to show three multiplets corresponding to the protons on the carbons alpha to the sulfonyl fluoride group, alpha to the nitrile group, and the central methylene group. The integration of these signals would correspond to a 2:2:2 ratio. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonyl fluoride and nitrile groups. Furthermore, coupling between adjacent protons would lead to characteristic splitting patterns, and coupling to the fluorine atom over three bonds (³J-HF) would likely be observed for the protons on the carbon adjacent to the sulfonyl fluoride group.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. For this compound, four distinct carbon signals would be anticipated: one for the nitrile carbon, and three for the methylene carbons of the propane (B168953) chain. The chemical shifts of these carbons would be indicative of their chemical environment. For instance, the carbon atom bonded to the sulfonyl fluoride group would be significantly downfield due to the strong electron-withdrawing nature of this group. Similarly, the nitrile carbon would appear in the characteristic downfield region for nitriles. Coupling between the carbon atoms and the directly attached fluorine atom (¹J-CF) would result in a splitting of the signal for the carbon adjacent to the sulfonyl fluoride group, providing valuable structural confirmation. nih.gov Long-range carbon-fluorine couplings might also be observed. nih.gov
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms within a molecule. icpms.cz For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a sulfonyl fluoride group. nih.gov This signal would likely appear as a triplet due to coupling with the two adjacent protons (²J-HF). The ability to directly observe the fluorine nucleus and its coupling to neighboring protons makes ¹⁹F NMR a powerful tool for confirming the presence and connectivity of the sulfonyl fluoride moiety. icpms.cz
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be crucial for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₄H₆FNO₂S), HRMS would confirm this exact molecular formula, providing a high level of confidence in the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be invaluable for assessing the purity of a sample of this compound and confirming its identity. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would provide the molecular weight of the eluting components. This is a standard method offered by suppliers for quality control of this compound. bldpharm.com
X-ray Diffraction (XRD) for Solid-State Molecular Architecture Determination
X-ray Diffraction (XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For sulfonyl fluorides, single-crystal XRD analysis provides invaluable data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the molecule's solid-state architecture. While the specific crystal structure of this compound is not detailed in the reviewed literature, analysis of related sulfonyl fluoride compounds provides a clear framework for what such an investigation would entail.
Research on compounds like 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole demonstrates that XRD can elucidate the subtle influences of the sulfonyl fluoride moiety on molecular geometry compared to its sulfonyl chloride counterpart. nih.gov Studies show that the sulfonyl fluoride group can influence intramolecular interactions; for instance, the torsion angle can facilitate close contact between a sulfonyl oxygen and a hydrogen atom. nih.gov Hirshfeld surface analysis, often coupled with XRD, offers a detailed picture of non-covalent interactions, revealing how the fluorine atom participates in interactions with π bonds, in contrast to chlorine, which is more likely to engage in hydrogen bonding. nih.gov
The understanding of these structural factors is critical for designing new compounds, as the solid-state structure underpins the material's bulk properties. nih.gov XRD studies have confirmed the trans stereochemistry of the α,β-unsaturated carbonyl arm in certain cinnamaldehyde (B126680) derivatives containing sulfonate groups, demonstrating the technique's power in confirming isomerism in the solid state. researchgate.net
Table 1: Illustrative Crystallographic Data for a Heteroaryl Sulfonyl Fluoride Moiety This table presents typical bond length data obtained from XRD analysis of a related heteroaryl sulfonyl fluoride, showcasing the type of information derived from this technique.
| Parameter | Bond | Length (Å) | Source |
| Bond Length | S–F | 1.545(2) | nih.gov |
| Bond Length | S–O (avg) | 1.421(2) | nih.gov |
| Bond Length | S–C | 1.782(3) | nih.gov |
| Bond Length | C≡N (typical) | ~1.15 | N/A |
Note: Data is for 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole as a representative example. The C≡N bond length is a typical value for comparison.
Spectroscopic Techniques for Investigating Reaction Kinetics and Profiles
Understanding the rate and mechanism of chemical reactions involving this compound is crucial for its application. Spectroscopic techniques are paramount for monitoring reaction kinetics in real-time.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for this purpose. Since fluorine has a spin-1/2 nucleus and a wide chemical shift range, ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. Researchers can monitor the progress of a reaction by observing the disappearance of the ¹⁹F signal corresponding to the starting sulfonyl fluoride and the appearance of new signals corresponding to the fluorine-containing product(s). nih.gov This method has been successfully used to determine yields in the synthesis of various sulfonyl fluorides. nih.govresearchgate.net
Transient Absorption (TA) spectroscopy is another advanced method used to study the fast photochemical reaction mechanisms of fluorinated compounds. For example, in studies of 3′,5′-dimethoxybenzoin fluoride, femtosecond-TA (fs-TA) experiments revealed the formation and decay of short-lived intermediates like excited states and radical cations on picosecond to nanosecond timescales. mdpi.com By tracking the changes in absorption spectra over time, researchers can map the entire reaction pathway from initial photoexcitation to final product formation. mdpi.com The kinetics of these processes are determined by fitting the decay of characteristic absorption bands to exponential functions, yielding time constants for each reaction step. mdpi.com
These techniques are especially relevant for studying the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a key transformation for sulfonyl fluorides. acs.orgresearchgate.net Spectroscopic monitoring allows for the optimization of reaction conditions and provides mechanistic insights into this important click chemistry reaction.
Advanced Spectroscopic Probes for Related Fluorinated Compounds (e.g., Raman, XPS)
Beyond core structural elucidation and kinetic studies, other advanced spectroscopic methods provide deeper insights into the vibrational and electronic properties of this compound and related materials.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds. For a molecule like this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its functional groups. Key expected signals would include:
C≡N stretch: A strong, sharp peak typically found in the 2240-2260 cm⁻¹ region.
SO₂ stretches: Symmetric and asymmetric stretching modes of the sulfonyl group.
S-F stretch: Vibration of the sulfur-fluorine bond.
C-H stretches: Vibrations from the propane backbone.
Studies on related compounds, such as fluoride-substituted apatites, demonstrate Raman spectroscopy's ability to identify specific functional groups and confirm structural incorporation. mdpi.com For instance, the technique can detect the presence of hydroxyl groups alongside fluoride, confirming the formation of fluorhydroxyapatites rather than pure fluorapatite. mdpi.com In fluorinated graphene, Raman is used to characterize the degree of functionalization by analyzing the intensity and position of disorder-induced D and D' peaks. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within a material. XPS analysis of a this compound sample would provide information on the carbon, nitrogen, oxygen, sulfur, and fluorine atoms.
The binding energy of the F 1s core-level peak is particularly informative. While the chemical shift in the F 1s region between different organofluorine groups is often small, significant shifts can occur, providing clues about the fluorine's chemical environment. thermofisher.com For example, XPS can distinguish between covalent C-F bonds and more ionic fluoride species. researchgate.net This is critical for confirming the integrity of the S-F bond and for detecting any potential degradation or side products on a material's surface. XPS is also invaluable for ensuring that no fluorine contamination is present on samples that are not supposed to contain it, a common issue in vacuum chambers previously used for analyzing fluorinated materials. researchgate.net
Table 2: Typical F 1s Core-Level XPS Binding Energies for Various Fluorine Environments
| Chemical Group | Binding Energy (eV) | Source |
| Semi-ionic C-F | ~686.5 - 687.5 | researchgate.net |
| Covalent C-F | ~688.0 - 689.0 | researchgate.net |
| CF₂ | ~690.5 | researchgate.net |
| CF₃ | ~692.5 | researchgate.net |
Note: These are representative values from studies on fluorinated carbons and polymers; specific values for this compound would require experimental determination.
Prospective Research Avenues and Emerging Concepts for 3 Cyanopropane 1 Sulfonyl Fluoride
Development of Sustainable and Economical Synthetic Strategies for the Chemical Compound
The practical utility of any chemical compound is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its synthesis. For 3-Cyanopropane-1-sulfonyl fluoride (B91410), future research will likely focus on developing synthetic routes that are both sustainable and economical.
Traditional methods for synthesizing sulfonyl fluorides often involve the conversion of sulfonyl chlorides using fluoride sources, which can sometimes require harsh conditions or expensive reagents. ccspublishing.org.cnmdpi.comorganic-chemistry.org A more direct and greener approach would be highly desirable. Recent advancements in the synthesis of sulfonyl fluorides from more readily available starting materials like thiols, disulfides, or sulfonic acids offer promising avenues. ccspublishing.org.cnsciencedaily.com For instance, the oxidative chlorination of the corresponding thiol followed by a fluoride-chloride exchange is a known method. ccspublishing.org.cn A more sustainable approach could involve the direct oxidative fluorination of thiols or disulfides, avoiding the use of chlorine altogether. sciencedaily.com
A particularly attractive and environmentally friendly strategy that has been recently developed involves the reaction of thiols or disulfides with a combination of SHC5® (a stabilized form of sodium hypochlorite) and potassium fluoride (KF). sciencedaily.com This method is cost-effective and produces only non-toxic sodium and potassium salts as byproducts, minimizing environmental impact. sciencedaily.com The application of such a green synthetic process to produce 3-Cyanopropane-1-sulfonyl fluoride from 4-mercaptobutanenitrile would be a significant step forward.
Another area of exploration is the development of one-pot syntheses from sulfonates or sulfonic acids. researchgate.netrsc.org These methods often utilize readily available reagents and can proceed under mild conditions, which is advantageous for preserving the cyano functionality of the target molecule. researchgate.netrsc.org
| Starting Material | Reagents | Key Advantages |
| 3-Cyanopropane-1-sulfonyl chloride | KF/water/acetone | Simple, mild, direct exchange. organic-chemistry.org |
| 4-Mercaptobutanenitrile | SHC5®, KF | Green, cost-effective, non-toxic byproducts. sciencedaily.com |
| Sodium 3-cyanopropane-1-sulfonate | Cyanuric chloride, KHF2 | One-pot, mild conditions. researchgate.netrsc.org |
| 3-Cyanopropane-1-sulfonic acid | Trichloroacetonitrile, Ph3P, TBAF(t-BuOH)4 | One-pot procedure. elsevierpure.com |
This table presents potential sustainable and economical synthetic strategies for this compound based on established methods for other sulfonyl fluorides.
Expanding the Chemical Space and Scope of SuFEx Applications with this compound
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has revolutionized the way chemists connect molecules. sigmaaldrich.comnih.gov Sulfonyl fluorides are key players in SuFEx, valued for their remarkable stability and yet potent, context-specific reactivity. ccspublishing.org.cnnih.gov this compound is poised to significantly expand the chemical space accessible through SuFEx reactions due to its unique bifunctionality.
The sulfonyl fluoride moiety acts as a reliable connective handle for SuFEx reactions, allowing for the formation of robust linkages with a variety of nucleophiles. sigmaaldrich.com The presence of the nitrile group in the same molecule provides a secondary site for a wide range of chemical transformations. This orthogonality allows for the synthesis of complex molecules in a modular and efficient manner.
For example, the sulfonyl fluoride can first be engaged in a SuFEx reaction to link the propyl chain to a larger molecular scaffold. Subsequently, the nitrile group can be transformed into other functional groups such as amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition with azides). This dual reactivity makes this compound a powerful building block for creating diverse molecular libraries for applications in drug discovery and materials science. acs.org
The nitrile group itself can also be used to direct or participate in novel SuFEx-type reactions. Research into the development of rhodium-catalyzed annulation of sulfonyl fluoride-containing diazo compounds with nitriles to form oxazolyl sulfonyl fluorides showcases the potential for innovative transformations involving the nitrile group in conjunction with the sulfonyl fluoride. acs.org
| SuFEx Reaction | Subsequent Nitrile Transformation | Potential Application |
| Reaction with an alcohol/phenol | Reduction to primary amine | Synthesis of novel amino-alcohols |
| Reaction with an amine | Hydrolysis to carboxylic acid | Creation of bifunctional linkers |
| Reaction with a silyl (B83357) ether | Cycloaddition to form a tetrazole | Development of metabolically stable bioisosteres |
| Covalent protein modification | Further labeling via nitrile chemistry | Dual-functional biological probes |
This table illustrates the potential for expanding chemical space by combining the SuFEx reactivity of the sulfonyl fluoride group with subsequent transformations of the nitrile moiety in this compound.
Integration of the Chemical Compound into Complex Molecular Scaffolds and Biologically Relevant Structures
The unique properties of the sulfonyl fluoride group make it an attractive functional group for incorporation into biologically active molecules. sigmaaldrich.comnih.gov Sulfonyl fluorides are known to act as covalent inhibitors of enzymes, forming stable bonds with specific amino acid residues such as serine, threonine, tyrosine, lysine (B10760008), and histidine. ccspublishing.org.cnnih.gov This ability to form covalent linkages is of great interest in the design of highly potent and selective therapeutic agents.
This compound offers the potential to be integrated into complex molecular scaffolds to create novel drug candidates. The aliphatic chain provides flexibility, while the sulfonyl fluoride can act as a "warhead" to covalently modify a biological target. nih.gov The nitrile group can be used to append the molecule to a larger, more complex scaffold that provides additional binding interactions with the target protein, thereby enhancing potency and selectivity. researchgate.net
A notable example of this strategy is the development of sulfonyl fluoride-containing chemical probes to study and modulate the function of proteins like cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org By incorporating a sulfonyl fluoride into a ligand that binds to CRBN, researchers have been able to create potent and selective modulators. nih.govrsc.org The cyano group in this compound could serve as a synthetic handle to attach such a warhead to various recognition motifs, enabling the rapid development of new chemical probes and potential therapeutics.
Furthermore, the integration of this compound into known drug scaffolds could lead to the development of novel covalent drugs with improved pharmacokinetic profiles. The stability of the sulfonyl fluoride group under physiological conditions is a key advantage in this regard. nih.gov
| Biological Target Class | Rationale for Integration | Potential Advantage |
| Serine Proteases | Covalent modification of active site serine. | Irreversible inhibition, increased potency. |
| Kinases | Targeting lysine or other nucleophilic residues in the active site. | High selectivity and prolonged duration of action. |
| E3 Ligases (e.g., Cereblon) | Covalent engagement of histidine or other residues. | Development of novel molecular glue degraders. nih.govrsc.org |
| GPCRs | Covalent labeling for structural and functional studies. | Stabilization of specific receptor conformations. |
This table outlines the prospective applications of this compound in the development of biologically active molecules through its integration into complex scaffolds.
Exploration of Novel Catalytic Systems for Specific Functionalizations of this compound
While the sulfonyl fluoride group is relatively stable, its reactivity can be modulated and controlled through the use of specific catalytic systems. nih.govacs.org Future research will undoubtedly focus on the development of novel catalysts that can selectively activate the S-F bond or other parts of the this compound molecule.
Base-catalyzed activation of sulfonyl fluorides for reaction with nucleophiles is a well-established strategy. nih.govacs.org However, there is a growing interest in developing more sophisticated catalytic systems, including those based on transition metals, to achieve novel transformations. For instance, palladium-catalyzed cross-coupling reactions have been used to functionalize molecules containing a sulfonyl fluoride group, demonstrating the stability of the -SO2F moiety under these conditions. nih.gov
The development of catalytic methods for the functionalization of the aliphatic backbone of this compound, while leaving the sulfonyl fluoride and cyano groups intact, would also be a significant advancement. This could involve, for example, C-H activation strategies to introduce new substituents along the propyl chain.
Conversely, catalytic systems that specifically activate the S-F bond for new types of coupling reactions are also a major area of interest. Lewis acid catalysis has been shown to promote sulfur fluoride exchange reactions, offering an alternative to base-mediated processes. acs.org The exploration of photoredox catalysis could also open up new avenues for the radical-based functionalization of this compound. acs.org
| Catalytic System | Transformation | Potential Outcome |
| Base Catalysis (e.g., DBU, HOBt) | SuFEx with amines/alcohols | Efficient formation of sulfonamides and sulfonate esters. nih.govchemrxiv.org |
| Palladium Catalysis | Cross-coupling reactions | Functionalization of the molecule without cleaving the S-F bond. nih.gov |
| Copper Catalysis | Fluorosulfonylation reactions | Synthesis of more complex sulfonyl fluorides. acs.org |
| Lewis Acid Catalysis | Activation of the S-F bond | Alternative conditions for SuFEx and other nucleophilic substitutions. acs.org |
| Photoredox Catalysis | Radical-based functionalization | Novel C-C and C-heteroatom bond formations. acs.org |
This table summarizes potential novel catalytic systems for the specific functionalization of this compound, highlighting the diverse reactivity that could be unlocked.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Cyanopropane-1-sulfonyl fluoride in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, sulfonyl fluorides are often prepared via reaction of thiols with fluorine sources (e.g., Selectfluor®) under anhydrous conditions . Key steps include:
- Use of aprotic solvents (e.g., dichloromethane) to minimize hydrolysis.
- Controlled temperature (0–25°C) to balance reactivity and side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : A singlet near +55–65 ppm confirms the sulfonyl fluoride group .
- ¹H/¹³C NMR : Cyano group (C≡N) appears as a triplet in ¹H NMR (~2.5–3.5 ppm for adjacent CH₂) and ~115–120 ppm in ¹³C NMR.
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1370/1170 cm⁻¹ (asymmetric/symmetric S=O stretches) .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₄H₆FNO₂S: 163.17 g/mol).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential toxicity and reactivity.
- Work in a fume hood to avoid inhalation; sulfonyl fluorides can hydrolyze to release HF, requiring calcium gluconate gel on-site for exposure emergencies .
- Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent moisture-induced degradation.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electrophilicity at the sulfur center. The cyano group’s electron-withdrawing effect increases sulfonyl fluoride electrophilicity, enhancing reactivity with amines or thiols .
- Hammett Parameters : Calculate σ values for substituents to quantify electronic effects on reaction rates. The cyano group (σₚ ≈ +0.66) significantly polarizes the sulfonyl moiety .
- Transition State Analysis : Identify energy barriers for SN2 mechanisms using QM/MM simulations.
Q. How should researchers address contradictions in reported thermodynamic stability data for sulfonyl fluoride derivatives?
- Methodological Answer :
- Meta-Analysis : Compare studies using standardized conditions (e.g., solvent, temperature). For example, discrepancies in hydrolysis rates may arise from varying pH or trace water content .
- Controlled Replication : Repeat experiments with rigorous drying of solvents and substrates. Use Karl Fischer titration to confirm anhydrous conditions (<50 ppm H₂O) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to resolve stability contradictions in host-guest systems.
Q. What strategies optimize the use of this compound in multi-step syntheses with competing pathways?
- Methodological Answer :
- Protecting Groups : Temporarily mask reactive sites (e.g., amines with Boc groups) to prevent undesired sulfonylation .
- Kinetic Control : Use low temperatures (−20°C) and slow reagent addition to favor sulfonyl fluoride formation over side products.
- In-Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust conditions dynamically .
Q. How does the cyano group influence the electrophilicity of the sulfonyl fluoride moiety?
- Methodological Answer :
- Electron-Withdrawing Effect : The cyano group reduces electron density at the sulfur center, increasing electrophilicity. This is confirmed by X-ray crystallography (shorter S–F bond lengths) and higher reaction rates with nucleophiles compared to non-cyano analogs .
- Hammett Analysis : Linear free-energy relationships (LFERs) show a strong correlation between σₚ values of substituents and sulfonylation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
